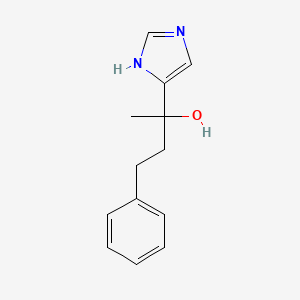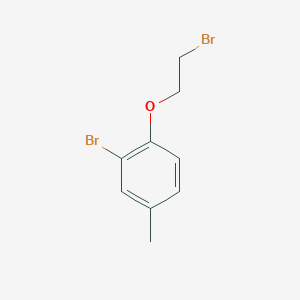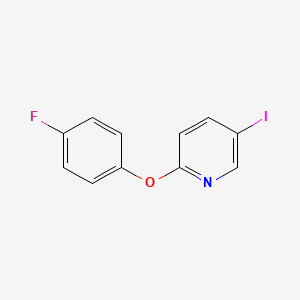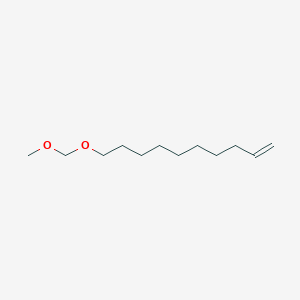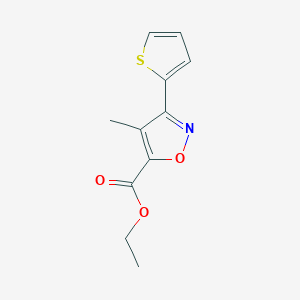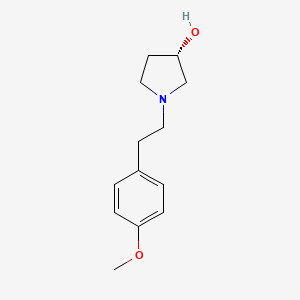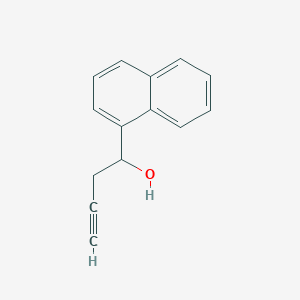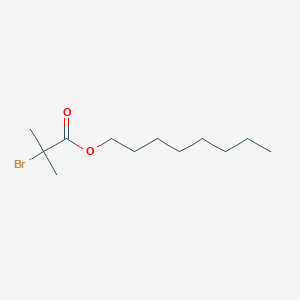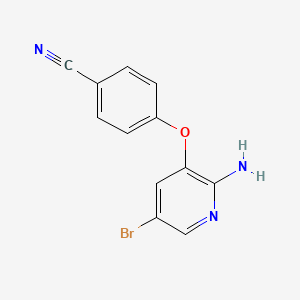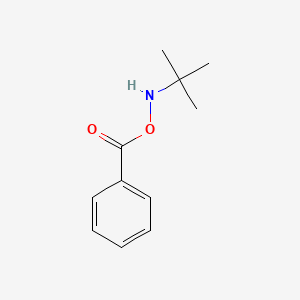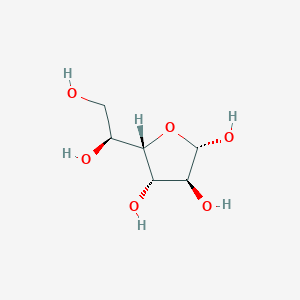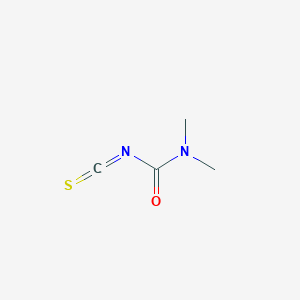
Dimethylcarbamoylisothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylcarbamoylisothiocyanate is an organic compound belonging to the isothiocyanate family, characterized by the functional group -N=C=S. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethylcarbamoylisothiocyanate can be synthesized through several methods. One common approach involves the reaction of dimethylcarbamoyl chloride with potassium thiocyanate in an organic solvent such as acetone. The reaction proceeds under mild conditions, typically at room temperature, yielding dimethylcarbamoyl isothiocyanate as the primary product .
Industrial Production Methods: Industrial production of dimethylcarbamoyl isothiocyanate often employs a similar synthetic route but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Dimethylcarbamoylisothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form thioureas and carbamates, respectively.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with dimethylcarbamoyl isothiocyanate.
Solvents: Organic solvents like acetone, dichloromethane, and tetrahydrofuran are frequently used.
Major Products:
Thioureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Applications De Recherche Scientifique
Dimethylcarbamoylisothiocyanate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of dimethylcarbamoyl isothiocyanate involves its highly reactive electrophilic -N=C=S group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups in proteins. This interaction can lead to the inhibition of enzyme activity and the induction of cellular stress responses . The compound’s ability to modulate signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, contributes to its anti-inflammatory and anticancer effects .
Comparaison Avec Des Composés Similaires
Phenyl Isothiocyanate: Known for its use in peptide sequencing (Edman degradation).
Allyl Isothiocyanate: Found in mustard oil and known for its antimicrobial properties.
Sulforaphane: A well-studied isothiocyanate with potent anticancer properties.
Uniqueness: Dimethylcarbamoylisothiocyanate stands out due to its specific reactivity and applications in protein modification and enzyme inhibition. Its unique structure allows for targeted interactions with biological molecules, making it a valuable tool in biochemical research .
Propriétés
Formule moléculaire |
C4H6N2OS |
|---|---|
Poids moléculaire |
130.17 g/mol |
Nom IUPAC |
1,1-dimethyl-3-(sulfanylidenemethylidene)urea |
InChI |
InChI=1S/C4H6N2OS/c1-6(2)4(7)5-3-8/h1-2H3 |
Clé InChI |
LCCFNNNRUIJJBM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


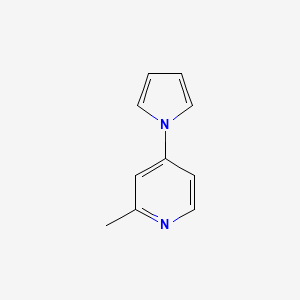
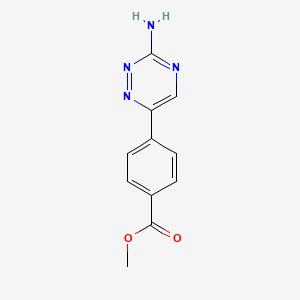
![2-[(Phenylsulfonyl)methyl]-3-nitro-6-methoxypyridine](/img/structure/B8312568.png)
